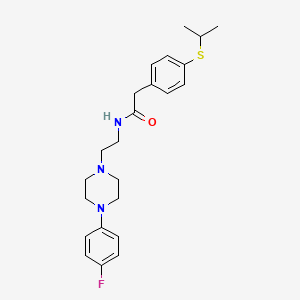

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Descripción

This compound is a piperazine-acetamide derivative characterized by a 4-fluorophenyl-substituted piperazine core linked via an ethyl chain to a 2-(4-(isopropylthio)phenyl)acetamide moiety.

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3OS/c1-18(2)29-22-9-3-19(4-10-22)17-23(28)25-11-12-26-13-15-27(16-14-26)21-7-5-20(24)6-8-21/h3-10,18H,11-17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSYVZJKAXDOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Overview

The compound features a piperazine ring substituted with a fluorophenyl group and an isopropylthio phenyl moiety. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including antipsychotic, antidepressant, and anticonvulsant activities.

Target of Action

The primary target for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is the Equilibrative Nucleoside Transporters (ENTs) . These transporters play a critical role in nucleoside uptake and are involved in various physiological processes.

Mode of Action

The compound inhibits the function of ENTs, leading to a decrease in nucleoside transport. This inhibition affects nucleotide synthesis and the regulation of adenosine function, which is crucial for cellular metabolism and signaling pathways.

Inhibition Studies

In vitro studies have demonstrated that the compound effectively inhibits uridine and adenosine uptake in cellular models. The inhibition occurs in a concentration-dependent manner, suggesting that higher concentrations lead to more significant effects.

Molecular Mechanism

The interaction with ENTs results in a reduction of the maximum rate (Vmax) of uridine uptake without altering the Michaelis constant (Km). This indicates that the compound acts as a non-competitive inhibitor, leading to long-lasting effects that cannot be easily reversed.

Pharmacokinetics

The structure-activity relationship (SAR) studies indicate that the presence of the fluorophenyl group is essential for the inhibitory effects on ENT1 and ENT2. The pharmacokinetic profile suggests that the compound has favorable properties for further development as a therapeutic agent.

Anticonvulsant Activity

Research has shown that piperazine derivatives exhibit anticonvulsant properties. For instance, related compounds have been tested in animal models for their ability to prevent seizures. The results indicated varying degrees of efficacy, with some derivatives showing significant protective effects against induced seizures.

Cytotoxicity Assessments

In cellular assays, compounds structurally similar to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide were evaluated for cytotoxicity. The findings revealed that while some compounds had low cytotoxic effects at therapeutic concentrations, others demonstrated significant cell viability reductions at higher doses.

Data Tables

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound A | 40.43 | AbTYR inhibitor |

| Compound B | 25.00 | Anticonvulsant |

| N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide | TBD | ENT inhibitor |

Table 1: Summary of biological activities and IC50 values for selected compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituent effects, physicochemical properties, and inferred pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Flexibility: The target compound’s ethyl linker distinguishes it from analogs with direct acetamide-thiazole (Ev1) or sulfonyl-piperazine (Ev7) linkages.

Substituent Effects :

- The isopropylthio group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.0) or sulfonyl (logP ~1.5) groups, suggesting better membrane permeability but possibly faster metabolic clearance .

- The 4-fluorophenyl moiety is shared with Compound 15 (Ev1) and Ev7, which are associated with MMP inhibition and dopamine receptor binding, respectively .

Thermal Stability : Compounds with bulkier substituents (e.g., benzothiazole in Ev12) exhibit higher melting points (~300°C), while the target compound’s melting point is likely lower due to reduced crystallinity from the ethyl linker .

Pharmacological Inference:

- MMP Inhibition : Thiazole-containing analogs (Ev1) showed moderate MMP-9 inhibition (IC50 ~10–50 µM). The target compound’s isopropylthio group may enhance selectivity due to sulfur’s nucleophilic interactions with zinc in MMP active sites .

- Dopamine Receptor Affinity : Piperazine-sulfonyl derivatives (Ev7) demonstrated D3 receptor selectivity. The ethyl linker in the target compound could position the acetamide for improved D2/D3 binding .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.